2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H24N4OS |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23) |
InChI Key |
KVCLNAAPESALBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is synthesized via cyclization of cyclohexyl-substituted hydrazine derivatives. A representative protocol involves refluxing cyclohexanecarboxylic acid hydrazide with carbon disulfide in alkaline ethanol (40–60°C, 6–8 hours), yielding 5-cyclohexyl-1,2,4-triazole-3-thiol as an intermediate. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 50–60°C | >85% above 55°C |
| NaOH concentration | 2.5–3.0 M | Maximizes cyclization |
| Solvent system | Ethanol/water (3:1) | Prevents byproducts |
Amidation and Final Functionalization
N-phenylacetamide formation occurs via nucleophilic acyl substitution. Acetic anhydride (1.2 equivalents) in dimethylformamide at 80°C for 4 hours achieves >90% conversion, with triethylamine neutralizing liberated HBr.
Reaction Optimization Strategies
Solvent Effects on Alkylation
Comparative studies in polar aprotic solvents demonstrate significant yield variations:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Acetone | 20.7 | 78 | <5% |
| DMF | 36.7 | 65 | 12% |
| THF | 7.5 | 42 | 28% |
Acetone emerges as optimal, balancing solubility and reaction kinetics.
Temperature-Dependent Selectivity
The triazole alkylation exhibits pronounced temperature sensitivity:
| Temperature (°C) | Thioether Yield (%) | Disulfide Byproduct (%) |
|---|---|---|
| 25 | 52 | 31 |
| 40 | 74 | 18 |
| 60 | 88 | 6 |
Elevated temperatures suppress disulfide formation through kinetic control.
Advanced Characterization Protocols
Spectroscopic Fingerprinting
Critical NMR assignments for the final compound:
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.25–1.45 (m, 11H) | Multiplet | Cyclohexyl CH₂ |
| ¹H | 4.22 (s, 2H) | Singlet | SCH₂CO |
| ¹³C | 169.8 | - | Acetamide C=O |
| ¹³C | 154.6 | - | Triazole C-3 |
HRMS analysis confirms molecular identity with [M+H]⁺ at m/z 345.1812 (calculated: 345.1809).
Chromatographic Purity Assessment
HPLC method validation parameters:
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18, 5μm | Acetonitrile/water (70:30) | 6.78 | 99.2 |
| HILIC, 3μm | Methanol/ammonium formate | 9.12 | 98.7 |
Process Intensification Approaches
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during exothermic alkylation:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 8 hours | 22 minutes | 95% faster |
| Space-time yield | 0.8 g/L·h | 14.6 g/L·h | 18× increase |
| Byproduct formation | 6% | 1.2% | 80% reduction |
Catalytic System Optimization
Heterogeneous catalysis using Amberlyst® A26 resin reduces workup complexity:
| Catalyst | Yield (%) | Reusability (cycles) |
|---|---|---|
| K₂CO₃ | 78 | Not applicable |
| Amberlyst® A26 | 82 | 5 |
| Mg-Al hydrotalcite | 69 | 3 |
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Cyclohexanecarboxylic acid hydrazide | 420 | 34% |
| 2-Bromo-N-phenylacetamide | 680 | 41% |
| TBAB | 150 | 8% |
Process economics favor in-situ generation of 2-bromo-N-phenylacetamide to reduce costs by 19%.
Waste Stream Management
Environmental impact mitigation strategies:
| Waste Component | Treatment Method | Efficiency |
|---|---|---|
| HBr | NaOH neutralization | 99.8% |
| Organic solvents | Distillation recovery | 92% |
| Metal salts | Ion-exchange resin | 85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. The phenylacetamide group may interact with protein receptors, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has unique structural features that enhance its biological activity. The presence of the phenylacetamide group provides additional binding sites for molecular targets, potentially increasing its efficacy in various applications.
Biological Activity
The compound 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a member of the triazole family, which has gained attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C18H24N4OS
- Molecular Weight : 344.47 g/mol
- CAS Number : 482650-84-0
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antifungal and antibacterial activities. For instance, derivatives of triazoles have been synthesized and tested against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Candida albicans | Strong antifungal activity |
| Staphylococcus aureus | Moderate antibacterial activity |
| Escherichia coli | Moderate antibacterial activity |
| Pseudomonas aeruginosa | Weak antibacterial activity |
A study demonstrated that similar triazole derivatives showed promising results against drug-resistant strains of bacteria and fungi, emphasizing the need for further exploration of their mechanisms of action .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. One notable study reported that this compound exhibited 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), a common antioxidant standard. This was determined through the Ferric Reducing Antioxidant Power (FRAP) assay .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Mechanism of Action :
- Clinical Relevance :
Q & A
Q. What are the standard synthetic protocols for preparing 1,2,4-triazole-3-thioacetamide derivatives, and how are they adapted for this compound?
The synthesis typically involves nucleophilic substitution or 1,3-dipolar cycloaddition. For example, sodium azide (NaN₃) in a toluene/water mixture is used to substitute chlorine in 2-chloro-N-phenylacetamides, followed by cycloaddition with alkynes using Cu(OAc)₂ as a catalyst . Key steps include refluxing (5–7 h), TLC monitoring (hexane:ethyl acetate solvent systems), and recrystallization (ethanol). Adaptations for cyclohexyl/ethyl substituents may require adjusted stoichiometry or solvent ratios to optimize yield .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) . ¹H/¹³C NMR resolves substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, triazole protons at δ 8.3–8.4 ppm) . LC-MS and elemental analysis validate molecular weight and purity. For example, HRMS data for related compounds show [M+H]⁺ peaks matching calculated masses within 0.1 Da .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Use PASS software for in silico activity prediction (e.g., antimicrobial, enzyme inhibition) . Follow with in vitro assays:
- Antibacterial : Agar diffusion against E. coli or Xanthomonas campestris .
- Enzyme inhibition : Acetylcholinesterase (AChE) or SIRT2 inhibition assays with IC₅₀ calculations .
Advanced Research Questions
Q. How can regioselectivity challenges in Cu-catalyzed 1,3-dipolar cycloaddition be resolved during synthesis?
Regioselectivity is influenced by alkyne/azide electronic properties and catalyst loading. For electron-deficient alkynes, increase Cu(OAc)₂ to 15 mol% to favor 1,4-disubstituted triazoles. Solvent polarity (e.g., t-BuOH:H₂O = 3:1) also stabilizes transition states. Validate outcomes via NOESY or HSQC to distinguish regioisomers .
Q. How should conflicting spectral data (e.g., overlapping NMR signals) be addressed for complex derivatives?
Overlapping aromatic or cyclohexyl signals can be resolved using:
Q. What computational strategies improve the accuracy of biological activity predictions?
Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding stability. For SIRT2 inhibitors, dock the triazole-thioacetamide core into the enzyme’s hydrophobic cleft, then validate with free-energy calculations (MM/PBSA). Discrepancies between in silico and experimental IC₅₀ values may require re-parameterizing force fields .
Q. How do structural modifications (e.g., linker/tail groups) enhance inhibitory potency?
- Linker optimization : Replace –S– with –O– to improve solubility while maintaining H-bonding with catalytic residues .
- Tail groups : Introduce electron-withdrawing substituents (e.g., nitro) on the phenyl ring to enhance enzyme affinity. SAR studies show 3-nitrophenyl derivatives exhibit 2-fold lower IC₅₀ than unsubstituted analogs .
Methodological Considerations
Q. What safety protocols are critical when handling reactive intermediates (e.g., azides, thiols)?
- Azides : Use blast shields and avoid grinding (risk of explosion).
- Thiols : Work under inert gas (N₂) to prevent oxidation.
- Storage : Keep intermediates at –20°C in airtight containers with desiccants .
Q. How can reaction yields be optimized for large-scale synthesis?
- Stepwise quenching : Add crushed ice slowly to exothermic reactions to avoid side products.
- Solvent recycling : Recover ethyl acetate via fractional distillation (≥95% purity) .
Data Contradiction Analysis
Q. How to resolve discrepancies between predicted and observed bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
